molecular formula C18H18N4O5S B4637642 N-[(4-{[(4-nitrophenoxy)acetyl]amino}phenyl)carbamothioyl]propanamide

N-[(4-{[(4-nitrophenoxy)acetyl]amino}phenyl)carbamothioyl]propanamide

Cat. No.: B4637642
M. Wt: 402.4 g/mol
InChI Key: LVTUPRXONRVHRJ-UHFFFAOYSA-N
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Description

N-[(4-{[(4-nitrophenoxy)acetyl]amino}phenyl)carbamothioyl]propanamide is a complex organic compound with a molecular formula of C18H18N4O5S This compound is characterized by the presence of a nitrophenoxy group, an acetylamino group, and a carbamothioyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-{[(4-nitrophenoxy)acetyl]amino}phenyl)carbamothioyl]propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the nitration of phenol to produce 4-nitrophenol, which is then reacted with acetic anhydride to form 4-nitrophenoxyacetyl chloride . This intermediate is then reacted with 4-aminophenylthiourea under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(4-{[(4-nitrophenoxy)acetyl]amino}phenyl)carbamothioyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The acetyl and nitrophenoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dichloromethane and ethanol are often used to facilitate these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-aminophenoxy derivatives, while substitution reactions can produce a variety of substituted phenylthiourea compounds.

Scientific Research Applications

N-[(4-{[(4-nitrophenoxy)acetyl]amino}phenyl)carbamothioyl]propanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(4-{[(4-nitrophenoxy)acetyl]amino}phenyl)carbamothioyl]propanamide involves its interaction with specific molecular targets and pathways. The compound’s nitrophenoxy and acetylamino groups are believed to play a crucial role in its biological activity, potentially interacting with enzymes and receptors in the body. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-{[(4-nitrophenoxy)acetyl]amino}phenyl)carbamothioyl]propanamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[[4-[[2-(4-nitrophenoxy)acetyl]amino]phenyl]carbamothioyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O5S/c1-2-16(23)21-18(28)20-13-5-3-12(4-6-13)19-17(24)11-27-15-9-7-14(8-10-15)22(25)26/h3-10H,2,11H2,1H3,(H,19,24)(H2,20,21,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVTUPRXONRVHRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC(=S)NC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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